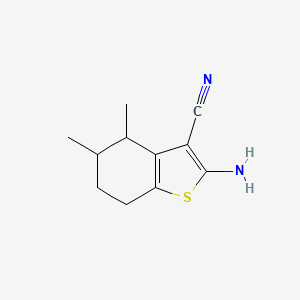

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Description

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a benzothiophene derivative with a fused bicyclic structure. The compound features a tetrahydrobenzothiophene core substituted with amino (-NH₂), carbonitrile (-CN), and two methyl groups at positions 4 and 3. Its molecular formula is C₁₁H₁₄N₂S, and it belongs to a class of bioactive heterocycles widely studied for their pharmaceutical and materials science applications .

The compound is synthesized via the Gewald reaction, a two-step process involving cyclohexanone derivatives, malononitrile, and sulfur in the presence of a base like N-ethylmorpholine . Substituents such as methyl groups are introduced during the ketone selection step, influencing steric and electronic properties .

Properties

IUPAC Name |

2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-6-3-4-9-10(7(6)2)8(5-12)11(13)14-9/h6-7H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTPZYJOIMPIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1C)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

A common precursor is 4,5,6,7-tetrahydrobenzothiophene derivatives, which undergo functional group transformations to install the amino and cyano groups. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can be synthesized by reaction of tetrahydrobenzothiophene derivatives with reagents that introduce the cyano group at position 3 and amination at position 2.

Synthetic Route Example

One documented method involves:

- Reacting 4,5,6,7-tetrahydrobenzothiophene with carbon disulfide and sodium hydroxide to form a dithiocarbamic acid intermediate.

- Methylation of this intermediate with dimethyl sulfate to yield methylsulfanylthiocarbonylamino derivatives.

- Treatment with hydrazine hydrate in ethanol under reflux to cyclize and form key intermediates.

- Subsequent functional group modifications to introduce the amino and cyano groups at the targeted positions.

This method yields the cyclic 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile core with high purity and good yield (~85%) as confirmed by IR and NMR spectroscopy.

Functionalization and Substitution

The dimethyl substitution at positions 4 and 5 can be introduced via alkylation reactions on the tetrahydrobenzothiophene ring prior to or after cyano and amino group installation, depending on the synthetic strategy.

Condensation Reactions

Condensation of the amino group with various aldehydes or ketones has been employed to generate derivatives with enhanced biological activity. These reactions typically proceed under reflux in ethanol or benzene with bases such as potassium carbonate to facilitate nucleophilic substitution and condensation.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of dithiocarbamic acid intermediate | Carbon disulfide, NaOH, DMSO, room temperature | 85 | High purity intermediate, IR peaks NH2, SH |

| 2 | Methylation | Dimethyl sulfate, 5-10°C | - | Formation of methylsulfanylthiocarbonylamino derivative |

| 3 | Cyclization | Hydrazine hydrate, reflux in ethanol | - | Formation of cyclic benzothiophene derivative |

| 4 | Amino group condensation | Aldehydes/ketones, reflux in ethanol, K2CO3 | 60-81 | Formation of substituted derivatives |

- IR spectra typically show strong absorption bands corresponding to amino (3300 cm^-1), mercapto (2550 cm^-1), cyano (2229 cm^-1), and carbonyl (1650 cm^-1) groups confirming successful functionalization.

- ^1H-NMR spectra reveal characteristic signals for methylene protons (around 4.1 ppm), aromatic protons, and amino protons (around 9.2 ppm).

- Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights and substitution patterns.

- Attempts to acetylate the amino group on benzothienopyrimidine derivatives resulted in degradation of the pyrimidine ring, indicating sensitivity of the heterocyclic system to harsh acetylation conditions.

- Michael addition reactions with aroyl phenyl acetylenes have been used to derivatize the amino group, expanding the chemical space of benzothiophene derivatives.

- Fluorescence and UV-Vis studies on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile indicate good absorbance and emission properties, useful for analytical applications.

| Method No. | Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Dithiocarbamic acid intermediate formation | Carbon disulfide, NaOH, DMSO, dimethyl sulfate | High yield, well-characterized | Requires careful temperature control |

| 2 | Cyclization with hydrazine hydrate | Hydrazine hydrate, ethanol reflux | Efficient ring closure | Use of hydrazine requires safety precautions |

| 3 | Amino group condensation with aldehydes/ketones | Aldehydes/ketones, K2CO3, ethanol reflux | Versatile derivative synthesis | Moderate yields (60-81%) |

| 4 | Michael addition for further functionalization | Aroyl phenyl acetylenes, base | Expands chemical diversity | Sensitive to reaction conditions |

The preparation of 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves multi-step synthesis focusing on constructing the tetrahydrobenzothiophene core, introducing amino and cyano groups, and methylating the ring system. Established methods utilize carbon disulfide and sodium hydroxide mediated intermediates, methylation, and cyclization with hydrazine hydrate, followed by condensation reactions for functionalization. These methods yield the target compound with good purity and yield, supported by comprehensive spectroscopic data. Optimization of reaction conditions is crucial to avoid degradation and maximize efficiency. The compound’s derivatives show promising applications in drug discovery and material science.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.

Addition: Various electrophiles and nucleophiles can be used to add functional groups to the thiophene ring.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and adducts with different functional groups. These products can be further utilized in various chemical and biological applications.

Scientific Research Applications

Antimicrobial Activity

ADT has shown promising antimicrobial properties in various studies. For instance, a study evaluated the antimicrobial effectiveness of several benzothiophene derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds similar to ADT exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| ADT | 16 | Staphylococcus aureus |

| Similar Compound A | 32 | Escherichia coli |

| Similar Compound B | 64 | Candida albicans |

Anti-inflammatory Properties

Research has also indicated that ADT possesses anti-inflammatory effects. In a controlled study on rat models with induced inflammation, ADT administration resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of ADT. Studies have demonstrated that it can inhibit neuronal apoptosis induced by oxidative stress. In vitro assays showed that ADT could protect neuronal cells from damage caused by reactive oxygen species (ROS), indicating its potential role in neurodegenerative disease therapies.

Synthesis of Novel Polymers

ADT has been explored as a precursor for synthesizing novel polymers with specific properties. Research indicates that incorporating ADT into polymer matrices can enhance thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from ADT

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

Photovoltaic Applications

Recent studies have investigated the use of ADT derivatives in organic photovoltaic devices. The incorporation of these compounds into solar cell architectures has led to improved light absorption and charge mobility, enhancing overall efficiency.

Pesticidal Activity

ADT has been evaluated for its pesticidal properties against various agricultural pests. Field trials demonstrated that formulations containing ADT significantly reduced pest populations while maintaining low toxicity to beneficial insects.

Table 3: Efficacy of ADT in Pest Control

| Pest Species | Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 75 | 150 |

Mechanism of Action

The mechanism by which 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

Antioxidant Properties

- Selenophene analogs (e.g., 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile) exhibit superior radical scavenging activity compared to thiophene derivatives due to selenium’s redox-active nature .

Crystallographic and Computational Insights

- Hydrogen Bonding : In the 6-methyl derivative, N–H···N interactions form centrosymmetric dimers and zigzag chains along the a-axis, as revealed by single-crystal X-ray diffraction (Bruker SMART APEX CCD) .

Biological Activity

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C11H14N2S

- Molecular Weight : 206.31 g/mol

- CAS Number : 1510692-71-3

Synthesis

The compound can be synthesized through various methods, including microwave-assisted techniques which enhance yield and reduce reaction time. The synthesis often involves the formation of the benzothiophene core followed by functionalization to introduce the amino and carbonitrile groups .

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed enhanced activity against various bacterial strains compared to standard antibiotics .

2. Analgesic Effects

In vivo studies using the "hot plate" method on mice have shown that derivatives of this compound possess analgesic effects that surpass those of established analgesics like metamizole. This suggests potential for development as a pain management medication .

3. Kinase Inhibition

The compound has been investigated for its role as an inhibitor of specific kinases implicated in cancer progression, such as PIM kinases. These kinases are associated with tumorigenesis, and compounds derived from benzothiophene have shown promise in selectively inhibiting these targets .

Case Studies

The precise mechanisms by which 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with specific protein targets involved in signal transduction pathways related to pain perception and microbial resistance.

Q & A

Q. What is the standard synthetic route for this compound, and how is its purity confirmed?

The compound is synthesized via the Gewald reaction , a two-step process:

- Step 1 : Cyclohexanone reacts with malononitrile and elemental sulfur in ethanol under basic conditions (e.g., diethylamine) at 333 K for 1 hour.

- Step 2 : The crude product is purified by column chromatography, yielding crystals suitable for X-ray analysis via slow evaporation from dichloromethane . Analytical Methods :

- Purity : Confirmed by melting point analysis (392–394 K) and HPLC.

- Structural Confirmation : NMR (1H/13C), IR spectroscopy, and single-crystal X-ray diffraction .

Q. How do hydrogen-bonding interactions stabilize its crystal structure?

Q. How is X-ray crystallography used to resolve disorder in the cyclohexene ring?

The C6/C7 atoms exhibit positional disorder (81:19 occupancy ratio). In SHELXL, this is modeled using:

- EADP Command : Refines anisotropic displacement parameters for disordered atoms.

- Partitioning : Groups atoms into Part 1 (C6/C7, 81% occupancy) and Part 2 (C6’/C7’, 19%) . Validation includes analyzing residual electron density and ensuring geometric restraints align with the half-chair conformation .

Q. What computational methods evaluate its potential as a Mycobacterium tuberculosis inhibitor?

Molecular Docking (e.g., Glide or AutoDock) assesses binding to Ag85C:

- Scoring Functions : Combine ΔEMM (OPLS force field), ΔGsol (GBSA solvation), and ΔGSA (surface area energy).

- Top Candidates : Compounds with docking scores <−60 kJ/mol, like those linked to arabinofuranoside, show high affinity .

Q. How is conformational analysis of the cyclohexene ring performed?

The half-chair conformation is quantified using Cremer-Pople puckering parameters :

- Amplitude (q₂) : Measures deviation from planarity (~0.5 Å).

- Phase Angle (θ) : Distinguishes between chair (θ = 0°) and boat (θ = 30°) distortions. Software like Mercury or PLATON visualizes deviations (e.g., C6/C7 displaced by ±0.33 Å) .

Q. How are discrepancies in crystallographic data resolved during refinement?

Q. What role does the Gewald reaction play in drug discovery applications?

The Gewald reaction introduces key functional groups :

- 3-Carbonitrile : Enhances binding via dipole interactions.

- 2-Amino : Enables derivatization (e.g., Schiff base formation for antitubercular agents). Example: Linking to methyl 5-thio-α-D-arabinofuranoside improves docking scores against Ag85C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.